2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(4-methylsulfonylphenyl)-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-15-5-3-7-19-21(15)23-22(29-19)24(14-17-6-4-12-28-17)20(25)13-16-8-10-18(11-9-16)30(2,26)27/h3,5,7-11,17H,4,6,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWGVUHYODDDFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3CCCO3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The methanesulfonyl group is introduced via sulfonation reactions, often using methanesulfonyl chloride in the presence of a base such as triethylamine. The oxolane ring is incorporated through nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as employing catalysts and solvents that facilitate the desired transformations. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation or microbial infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its combination of three distinct moieties. Below is a comparative analysis with analogous acetamide derivatives:
Key Observations
Benzothiazole vs. Indolinylidene/Isoxazole Cores :
- The target compound’s benzothiazole core is structurally distinct from the indolinylidene or isoxazole groups in ’s compounds. Benzothiazoles are associated with enhanced metabolic stability compared to indole-based scaffolds, which may degrade via oxidation .
- The fluorinated indolinylidene derivatives (e.g., ) exhibit moderate biological activity (reported values ~5.5–5.8), suggesting that electron-withdrawing groups (e.g., -F) may enhance target binding.
Sulfonyl Group Effects: The methanesulfonyl group in the target compound parallels the methylsulfonyl substituent in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide . Such groups improve solubility and may participate in hydrogen bonding with biological targets.
Oxolan vs. Piperazine/Aromatic Substituents :
- The oxolan-2-ylmethyl group offers conformational rigidity and polarity, contrasting with the flexible methylpiperazine in ’s compound. Piperazine derivatives often enhance blood-brain barrier penetration, whereas oxolan may favor peripheral tissue targeting .
The methanesulfonylphenyl group may further enhance selectivity for sulfonamide-binding enzymes like carbonic anhydrases.
Biological Activity
The compound 2-(4-methanesulfonylphenyl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure suggests a variety of biological activities, particularly in antimicrobial and anti-inflammatory domains. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. Key synthetic routes include:
- Formation of the Benzothiazole Ring : Utilizing condensation reactions to create the benzothiazole framework.
- Introduction of the Methanesulfonyl Group : Achieved through electrophilic substitution.
- Coupling with the Oxolan Group : Involves nucleophilic substitution reactions to finalize the structure.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated several synthesized compounds for their effectiveness against various bacterial strains, including MRSA, E. coli, and K. pneumoniae. The results are summarized in Table 1.
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 7g | MRSA | 18 |
| 7h | E. coli | 15 |
| 7i | K. pneumoniae | 20 |
The most potent derivatives showed growth inhibition rates exceeding 85% against these pathogens, indicating strong antibacterial activity .
Anti-inflammatory Activity
The compound also demonstrates promising anti-inflammatory effects. In vitro assays have shown that certain derivatives selectively inhibit cyclooxygenase-2 (COX-2) with IC50 values ranging from 0.1 to 0.31 µM, significantly outperforming traditional NSAIDs like indomethacin . The selectivity index (SI) for these compounds was notably high, suggesting reduced side effects compared to non-selective COX inhibitors.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 7a | 0.10 | 9.14 | 91.4 |
| 7g | 0.25 | 11.5 | 46 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound binds to the active sites of enzymes such as COX-2, inhibiting their activity and thus reducing inflammation.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis or function, leading to cell lysis and death.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on Antimicrobial Efficacy : A series of derivatives were tested against multi-drug resistant strains, showing that compounds with methanesulfonyl substitutions had enhanced activity due to improved solubility and bioavailability .
- Anti-inflammatory Assessment : In a controlled study involving animal models, compounds exhibiting high COX-2 selectivity resulted in significant reductions in inflammatory markers without evident toxicity .
Q & A
Q. Table 1: Key Synthetic Steps and Conditions
Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Confirm amide (1650–1680 cm⁻¹) and sulfonyl (1150–1200 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₂₃H₂₅N₂O₄S₂: 481.12) .
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Contradictions often arise from assay variability or solubility differences . Mitigation strategies include:
- Standardized Assays : Use cell lines with consistent expression levels (e.g., HEK293 for kinase inhibition studies) and normalize data to positive controls (e.g., staurosporine for IC₅₀ comparisons) .
- Solubility Optimization : Test the compound in DMSO/PBS mixtures (≤0.1% DMSO) to avoid aggregation artifacts .
- Dose-Response Repetition : Perform triplicate experiments with independent stock solutions to assess reproducibility .
Advanced: How do crystallography studies inform molecular interactions?
Methodological Answer:
Single-crystal X-ray diffraction reveals:
- Torsion Angles : The methanesulfonyl group shows a dihedral angle of 12.3° with the benzene ring, influencing steric interactions .
- Hydrogen Bonding : Intermolecular C–H···O bonds (e.g., C9–H9B···O3, 2.89 Å) stabilize crystal packing .
- Planarity Analysis : The benzothiazole ring deviates by 1.2° from coplanarity with the acetamide group, affecting π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
